molecular formula C19H20BrFN2O3S B11347628 1-(benzylsulfonyl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11347628
M. Wt: 455.3 g/mol
InChI Key: HKDCPEQYVUGIPM-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular structure that includes a bromine and fluorine-substituted phenyl group, a phenylmethanesulfonyl group, and a piperidine-4-carboxamide moiety

Preparation Methods

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Synthesis of 4-bromo-2-fluoroaniline: This can be achieved through the bromination and fluorination of aniline.

    Formation of the sulfonyl chloride intermediate: This involves the reaction of phenylmethanesulfonyl chloride with the 4-bromo-2-fluoroaniline.

    Coupling with piperidine-4-carboxamide: The final step involves coupling the sulfonyl chloride intermediate with piperidine-4-carboxamide under appropriate reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving bromine and fluorine-containing compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfonyl and piperidine groups can also contribute to its overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes.

Comparison with Similar Compounds

N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: This compound lacks the bromine atom, which may result in different chemical and biological properties.

    N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: This compound lacks the fluorine atom, which can also affect its reactivity and interactions.

    N-(4-BROMO-2-FLUOROPHENYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: This compound lacks the phenyl group, which can influence its overall structure and function.

The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H20BrFN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H20BrFN2O3S/c20-16-6-7-18(17(21)12-16)22-19(24)15-8-10-23(11-9-15)27(25,26)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

HKDCPEQYVUGIPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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